

Phenol-Chloroform RNA Extraction from Cultured Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Phenol chloroform

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This document provides a detailed protocol for the isolation of high-quality total RNA from cultured cells using the phenol-chloroform extraction method. This technique is a cornerstone of molecular biology, valued for its robustness in yielding pure RNA suitable for a wide range of downstream applications, including RT-PCR, qPCR, Northern blotting, and RNA sequencing.

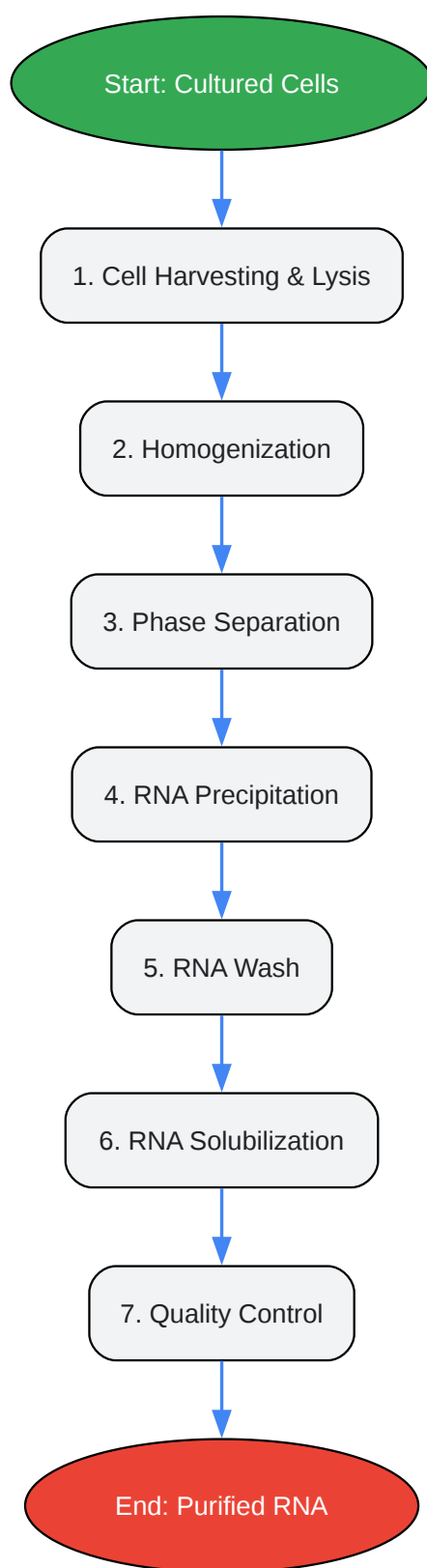
Principle of the Method

Phenol-chloroform RNA extraction is a liquid-liquid extraction technique that separates nucleic acids from proteins and other cellular components based on their differential solubility in organic and aqueous phases. The process begins with cell lysis in a solution containing a chaotropic agent, typically guanidinium isothiocyanate, which denatures proteins and inactivates ribonucleases (RNases), thereby preserving RNA integrity.^[1] Acidic phenol is then added; at a low pH, DNA partitions into the organic phase and interphase, while RNA remains in the aqueous phase.^{[1][2]} Chloroform enhances the denaturation of proteins and promotes the separation of the organic and aqueous phases.^{[3][4]} Following centrifugation, the RNA-containing upper aqueous phase is collected. The RNA is then precipitated from the aqueous phase using isopropanol, washed with ethanol to remove residual salts, and finally resuspended in an RNase-free solution.

Materials and Reagents

Reagent	Composition	Storage
Lysis Solution (e.g., TRIzol® Reagent)	Guanidinium isothiocyanate, phenol, 8-hydroxyquinoline, and β-mercaptoethanol.[5]	Room Temperature
Chloroform	Analytical Grade	Room Temperature
Isopropanol	100%, Molecular Biology Grade	Room Temperature
Ethanol	75% in RNase-free water, Molecular Biology Grade	-20°C
RNase-free Water (DEPC-treated)	Diethylpyrocarbonate-treated and autoclaved water.[6]	Room Temperature
Phosphate-Buffered Saline (PBS)	pH 7.4, RNase-free	Room Temperature

Experimental Workflow



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Figure 1. A high-level overview of the phenol-chloroform RNA extraction workflow.

Detailed Experimental Protocol

This protocol is optimized for a 6-well plate format with approximately 1×10^5 to 1×10^7 cells per well. Adjust volumes accordingly for different culture vessel sizes.

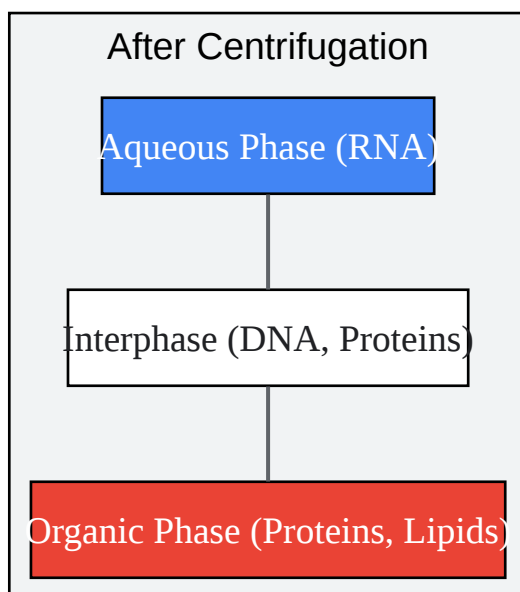
Cell Harvesting and Lysis

- For Adherent Cells:
 - Aspirate the culture medium from the wells.
 - Wash the cell monolayer once with 1-2 mL of ice-cold, sterile PBS.
 - Aspirate the PBS completely.
 - Add 1 mL of TRIzol® Reagent directly to each well.[\[7\]](#)
 - Lyse the cells by repeatedly pipetting the solution up and down over the entire surface of the well to ensure complete cell lysis.[\[6\]](#)
- For Suspension Cells:
 - Transfer the cell suspension to a conical tube.
 - Pellet the cells by centrifugation at $300 \times g$ for 5 minutes at 4°C .
 - Discard the supernatant.
 - Add 1 mL of TRIzol® Reagent to the cell pellet.
 - Lyse the cells by vortexing or repeatedly pipetting until the pellet is fully resuspended.

Homogenization

- Incubate the cell lysate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.[\[8\]](#)
- Transfer the lysate to a 1.5 mL microcentrifuge tube.

Phase Separation



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Figure 2. Phase separation after chloroform addition and centrifugation.

- Add 0.2 mL of chloroform per 1 mL of TRIzol® Reagent used.[8]
- Securely cap the tube and shake it vigorously by hand for 15 seconds. Do not vortex, as this can lead to genomic DNA shearing and contamination.[5]
- Incubate the mixture at room temperature for 2-3 minutes.[8]
- Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.[8]
- Following centrifugation, the mixture will separate into three distinct phases: a lower red organic phase, a white interphase, and a colorless upper aqueous phase which contains the RNA.[8]

RNA Precipitation

- Carefully transfer the upper aqueous phase to a fresh, RNase-free microcentrifuge tube. Be cautious not to disturb the interphase, as it contains DNA and proteins.

- Add 0.5 mL of 100% isopropanol per 1 mL of TRIzol® Reagent initially used.[8]
- Mix gently by inverting the tube several times and incubate at room temperature for 10 minutes.[7][8]
- Centrifuge at 12,000 x g for 10 minutes at 4°C.[8] The RNA will form a small, often invisible, gel-like pellet on the side or bottom of the tube.

RNA Wash

- Carefully decant the supernatant without disturbing the RNA pellet.
- Wash the pellet with 1 mL of 75% ethanol (prepared with RNase-free water).[8]
- Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.[8]
- Carefully discard the supernatant. It is important to remove as much of the ethanol as possible without disturbing the pellet. A brief, second centrifugation (pulse spin) can help to collect residual liquid for removal.

RNA Solubilization

- Air-dry the RNA pellet for 5-10 minutes at room temperature. Do not over-dry the pellet, as this will make it difficult to resuspend.[6][8]
- Resuspend the RNA pellet in 20-50 µL of RNase-free water by pipetting up and down.
- To facilitate dissolution, incubate the sample at 55-60°C for 10-15 minutes.[6]

Quality Control and Quantification

The quality and quantity of the extracted RNA should be assessed before downstream applications.

Parameter	Method	Acceptable Range
Concentration	UV Spectrophotometry (A260)	Application-dependent
Purity (Protein Contamination)	A260/A280 Ratio	1.8 - 2.1
Purity (Organic Contamination)	A260/A230 Ratio	> 1.8
Integrity	Denaturing Agarose Gel	Intact 28S and 18S rRNA
	Electrophoresis or Bioanalyzer	bands (ratio ~2:1)

Troubleshooting Guide

Issue	Possible Cause(s)	Recommendation(s)
Low RNA Yield	- Incomplete cell lysis or homogenization.- Insufficient starting material.- RNA pellet lost during washing steps.	- Ensure complete cell lysis by visual inspection.- Increase the number of cells used.- Be careful when decanting supernatants; consider using a micropipette to remove the final wash.
RNA Degradation	- RNase contamination of reagents or equipment.- Improper sample handling or storage.	- Use certified RNase-free reagents and plasticware.- Work quickly and keep samples on ice whenever possible.- Store RNA at -80°C.
Genomic DNA Contamination	- Aspiration of the interphase during phase separation.- Overloading the lysis reagent. [9]	- Carefully remove the aqueous phase, leaving a small amount behind to avoid the interphase.- Use the recommended amount of starting material for the volume of lysis reagent.- Perform an on-column DNase digestion or a DNase treatment in solution followed by re-purification.
Low A260/A280 Ratio (<1.8)	- Phenol or protein contamination. [9]	- Ensure no phenol (organic phase) is carried over with the aqueous phase.- Repeat the chloroform extraction step. [10] - Re-precipitate the RNA.
Low A260/A230 Ratio (<1.8)	- Guanidinium thiocyanate or phenol contamination.	- Ensure the RNA pellet is properly washed with 75% ethanol.- Perform an additional ethanol wash. [10]
RNA Pellet Difficult to Dissolve	- Over-drying the RNA pellet. [8]	- Avoid excessive air-drying.- Heat the resuspended RNA at

55-60°C for 10-15 minutes.[6]

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